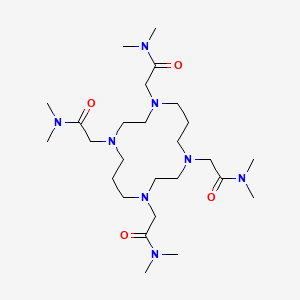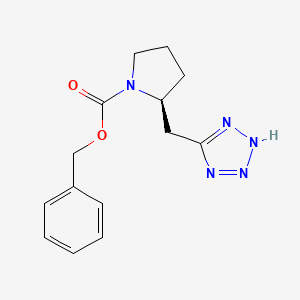![molecular formula C14H15N3O4 B1499227 Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-1H-imidazole-5-carboxylate CAS No. 1070879-22-9](/img/structure/B1499227.png)
Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-1H-imidazole-5-carboxylate
Vue d'ensemble
Description
Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-1H-imidazole-5-carboxylate is an organic compound characterized by its intricate molecular structure, combining an imidazole ring and carbamate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-1H-imidazole-5-carboxylate involves multi-step organic synthesis procedures. Typically, the process begins with the formation of the imidazole ring, followed by the introduction of the benzyloxycarbonyl group through a carbamylation reaction. The conditions often involve using base catalysts and protecting groups to ensure selective reactions at various stages. Temperature, solvent choice, and reaction time are critical factors.
Industrial Production Methods
On an industrial scale, the production method must balance efficiency, cost, and yield. Large-scale synthesis involves optimizing reaction conditions to maximize output while minimizing side reactions. It may include continuous flow processes to enhance reaction kinetics and product purity.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various chemical reactions, including oxidation, reduction, substitution, and hydrolysis.
Common Reagents and Conditions
Oxidation: : Utilizes oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Employs reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Often involves nucleophiles or electrophiles under appropriate conditions, e.g., acid or base catalysts.
Hydrolysis: : Typically performed in acidic or basic aqueous solutions, leading to the breakdown of ester and carbamate groups.
Major Products
The major products of these reactions vary but include derivatives where the imidazole ring or carbamate groups are modified, leading to structures with different functional properties.
Applications De Recherche Scientifique
Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-1H-imidazole-5-carboxylate finds use in:
Chemistry: : As a reagent or intermediate in synthetic organic chemistry.
Biology: : Studied for its potential interactions with biological macromolecules.
Medicine: : Investigated for possible pharmacological activities and as a building block in drug development.
Industry: : Employed in the synthesis of polymers and specialized materials.
Mécanisme D'action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. The specific binding to these targets can modulate biological pathways, resulting in varied effects depending on the context. For instance, it may inhibit or activate enzymatic activity, affecting metabolic or signaling pathways.
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar structures, such as:
Methyl 2-({[(phenoxy)carbonyl]amino}methyl)-1H-imidazole-5-carboxylate
Ethyl 2-({[(benzyloxy)carbonyl]amino}methyl)-1H-imidazole-5-carboxylate
This compound stands out due to its unique reactivity profile and functional group compatibility. Its specific structural elements allow for distinctive interactions in both synthetic and biological contexts, making it a valuable component in research and industrial applications.
Propriétés
IUPAC Name |
methyl 2-(phenylmethoxycarbonylaminomethyl)-1H-imidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-20-13(18)11-7-15-12(17-11)8-16-14(19)21-9-10-5-3-2-4-6-10/h2-7H,8-9H2,1H3,(H,15,17)(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNFONIYJVHJGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N1)CNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653600 | |
| Record name | Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1070879-22-9 | |
| Record name | Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(Dimethylamino)ethylcarbonyl]thiophene hydrobromide](/img/structure/B1499147.png)


![N,N,N-Trimethyl-2-[(2-methylphenyl)(phenyl)methoxy]ethan-1-aminium methyl sulfate](/img/structure/B1499157.png)
![acetic acid;2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B1499159.png)







